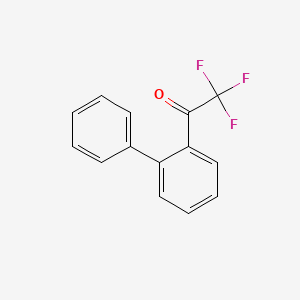

2-(Trifluoroacetyl)biphenyl

Description

The exact mass of the compound 2-(Trifluoroacetyl)biphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Trifluoroacetyl)biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoroacetyl)biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13(18)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFQLFHIGJVKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391190 | |

| Record name | 2-(Trifluoroacetyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-29-4 | |

| Record name | 1-[1,1′-Biphenyl]-2-yl-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoroacetyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoroacetyl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 2-(Trifluoroacetyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(Trifluoroacetyl)biphenyl, also known as 1-(Biphenyl-2-yl)-2,2,2-trifluoroethanone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of fluorinated ketone derivatives. The inclusion of a trifluoroacetyl group on a biphenyl scaffold suggests unique chemical reactivity and potential for biological activity, making it a compound of interest for further investigation. This guide summarizes available data, proposes synthetic and analytical methodologies, and discusses potential areas of application based on the properties of related compounds.

Chemical Identity and Physical Properties

2-(Trifluoroacetyl)biphenyl is a fluorinated aromatic ketone. The trifluoromethyl group significantly influences its electronic properties and reactivity.

Table 1: Identifiers and Basic Properties of 2-(Trifluoroacetyl)biphenyl

| Identifier | Value |

| IUPAC Name | 1-(Biphenyl-2-yl)-2,2,2-trifluoroethanone |

| Synonyms | 2-(Trifluoroacetyl)biphenyl, 2'-Phenyl-2,2,2-trifluoroacetophenone |

| CAS Number | 302912-29-4[1][2] |

| Molecular Formula | C₁₄H₉F₃O[1][2] |

| Molecular Weight | 250.22 g/mol [1][2] |

Table 2: Experimental and Predicted Physicochemical Properties of 2-(Trifluoroacetyl)biphenyl and Related Compounds

| Property | 2-(Trifluoroacetyl)biphenyl (Predicted/Estimated) | 2,2,2-Trifluoro-1-(5-methyl[1,1'-biphenyl]-2-yl)ethanone (Predicted)[3] | Biphenyl (Experimental)[4][5][6] |

| Melting Point | Data not available | Data not available | 69-71 °C |

| Boiling Point | Data not available | 332.9 ± 42.0 °C | 255 °C |

| Density | Data not available | 1.207 ± 0.06 g/cm³ | 1.04 g/cm³ |

| Water Solubility | Predicted to be low[7] | Data not available | Insoluble (7 mg/L at 25 °C) |

| Solubility in Organic Solvents | Expected to be soluble in common organic solvents | Data not available | Soluble in alcohol, ether, benzene |

Note: Experimental data for 2-(Trifluoroacetyl)biphenyl is limited. Predicted values are based on computational models and data from structurally similar compounds.

Synthesis and Reactivity

The synthesis of 2-(Trifluoroacetyl)biphenyl can be approached through several established organic chemistry reactions. The most plausible methods are Friedel-Crafts acylation and Suzuki coupling.

Proposed Synthetic Pathways

dot

Caption: Plausible synthetic routes to 2-(Trifluoroacetyl)biphenyl.

Experimental Protocols (Exemplary)

Protocol 1: Friedel-Crafts Acylation of Biphenyl

This protocol is a general procedure and may require optimization for the specific synthesis of 2-(Trifluoroacetyl)biphenyl.[8][9][10][11]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry solvent such as dichloromethane (DCM) or nitrobenzene.

-

Reagent Addition: Cool the suspension in an ice bath. Dissolve biphenyl (1 equivalent) in the chosen dry solvent and add it to the flask.

-

Acylation: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred mixture. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water, followed by concentrated hydrochloric acid to dissolve the aluminum salts.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Suzuki Coupling followed by Trifluoroacetylation

This two-step approach offers an alternative route.[12][13][14][15][16][17]

Step A: Synthesis of 2-Acetylbiphenyl via Suzuki Coupling

-

Reaction Setup: In a Schlenk flask, combine 2-acetylphenylboronic acid (1 equivalent), bromobenzene (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

-

Reaction: Heat the mixture to reflux under an inert atmosphere for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude 2-acetylbiphenyl by column chromatography.

Step B: Trifluoroacetylation of 2-Acetylbiphenyl

-

Reaction Setup: Dissolve 2-acetylbiphenyl (1 equivalent) in an anhydrous aprotic solvent (e.g., THF) in a flame-dried flask under an inert atmosphere.

-

Base Treatment: Cool the solution to -78 °C and add a strong base such as lithium diisopropylamide (LDA, 1.1 equivalents) dropwise.

-

Acylation: After stirring for 30-60 minutes, add a trifluoroacetylating agent, such as ethyl trifluoroacetate (1.2 equivalents).

-

Reaction Progression and Work-up: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with extraction and purification as described in Protocol 1.

Reactivity

The trifluoroacetyl group is a strong electron-withdrawing group, which deactivates the adjacent phenyl ring towards electrophilic aromatic substitution. The ketone functionality can undergo typical reactions such as reduction to an alcohol or conversion to a variety of other functional groups. The biphenyl moiety can undergo reactions characteristic of aromatic systems, although the substitution pattern will be influenced by the existing trifluoroacetyl group.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for 2-(Trifluoroacetyl)biphenyl

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (9H) would appear as a complex multiplet in the range of δ 7.2-8.0 ppm. |

| ¹³C NMR | Signals for the aromatic carbons would be observed between δ 125-145 ppm. The carbonyl carbon would appear significantly downfield (δ ~180-190 ppm, quartet due to coupling with fluorine). The trifluoromethyl carbon would be a quartet around δ 115-120 ppm with a large ¹J(C-F) coupling constant. |

| ¹⁹F NMR | A sharp singlet for the -CF₃ group is expected in the range of δ -70 to -80 ppm (relative to CFCl₃).[3][18][19][20][21] |

| IR Spectroscopy | A strong C=O stretching vibration is expected around 1700-1730 cm⁻¹. C-F stretching bands would be prominent in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 250.22. Common fragmentation patterns would include the loss of the trifluoromethyl radical (·CF₃) and the carbonyl group (CO). |

Potential Biological Activity and Applications

While no specific biological studies on 2-(Trifluoroacetyl)biphenyl have been identified, the structural motifs of biphenyl and trifluoromethyl ketones are present in numerous biologically active molecules.

-

Biphenyl Derivatives: These compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][10][13][22][23][24][25][26][27][28]

-

Trifluoromethyl Ketones: The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Trifluoromethyl ketones are known inhibitors of various enzymes, particularly proteases and esterases.

Based on these precedents, 2-(Trifluoroacetyl)biphenyl could be investigated for activities such as:

-

Enzyme Inhibition: It could be a candidate for screening against various enzymes, particularly hydrolases.

-

Cytotoxicity: Its potential as an anticancer agent could be explored against various cancer cell lines.[22][24][29]

-

Antimicrobial Activity: It could be tested for its efficacy against a range of bacteria and fungi.

Experimental Workflow for Biological Screening

dot

Caption: A general workflow for the initial biological evaluation of 2-(Trifluoroacetyl)biphenyl.

Safety and Handling

Based on available safety data sheets for this and similar compounds, 2-(Trifluoroacetyl)biphenyl should be handled with caution.

-

Hazards: May cause severe skin burns and eye damage. May cause respiratory irritation.

-

Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-(Trifluoroacetyl)biphenyl is a chemical compound with potential for further research in medicinal chemistry and materials science. While experimental data on its properties are scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known activities of related compounds. Further experimental investigation is warranted to fully elucidate its physical, chemical, and biological characteristics.

References

- 1. scbt.com [scbt.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. rsc.org [rsc.org]

- 4. Biphenyl - Wikipedia [en.wikipedia.org]

- 5. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICSC 0106 - BIPHENYL [inchem.org]

- 7. Novel biphenyl bis-sulfonamides as acetyl and butyrylcholinesterase inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. websites.umich.edu [websites.umich.edu]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. researchgate.net [researchgate.net]

- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 12. benchchem.com [benchchem.com]

- 13. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. mdpi.com [mdpi.com]

- 18. 19Flourine NMR [chem.ch.huji.ac.il]

- 19. biophysics.org [biophysics.org]

- 20. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of unsymmetrical biphenyls as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ijsdr.org [ijsdr.org]

- 26. researchgate.net [researchgate.net]

- 27. [PDF] Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies | Semantic Scholar [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

- 29. Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoroacetyl)biphenyl (C14H9F3O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Trifluoroacetyl)biphenyl, a fluorinated aromatic ketone with the molecular formula C14H9F3O. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical and Physical Properties

2-(Trifluoroacetyl)biphenyl is a solid organic compound characterized by the presence of a biphenyl scaffold and a trifluoroacetyl group. The trifluoromethyl group significantly influences the electronic properties and reactivity of the molecule. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-(Trifluoroacetyl)biphenyl

| Property | Value | Reference |

| Molecular Formula | C14H9F3O | [1][2] |

| Molecular Weight | 250.22 g/mol | [1] |

| CAS Number | 302912-29-4 | [1] |

| Melting Point | 34 °C | |

| Appearance | Solid | |

| Synonyms | 1-(Biphenyl-2-yl)-2,2,2-trifluoroethanone, 2'-(Trifluoroacetyl)biphenyl | [2] |

Synthesis of 2-(Trifluoroacetyl)biphenyl

A general workflow for this synthetic approach is outlined below.

References

An In-depth Technical Guide to the Synthesis of 2-(Trifluoroacetyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for 2-(Trifluoroacetyl)biphenyl, a key intermediate in the development of various pharmaceuticals and functional materials. The introduction of the trifluoroacetyl group can significantly modulate the physicochemical and biological properties of the biphenyl scaffold. This document details viable synthetic routes, presents quantitative data in a structured format, and provides detailed experimental protocols and workflow diagrams.

Core Synthesis Pathways

Two principal synthetic strategies have been identified for the preparation of 2-(Trifluoroacetyl)biphenyl: the Grignard Reaction and the Suzuki-Miyaura Cross-Coupling. A third potential route, Friedel-Crafts acylation, is generally less effective for obtaining the ortho-substituted product in high yield due to steric hindrance and a preference for para-acylation on the biphenyl ring.

Grignard Reaction Pathway

The Grignard reaction represents a robust and direct method for the synthesis of 2-(Trifluoroacetyl)biphenyl. This pathway involves the formation of a Grignard reagent from 2-bromobiphenyl, which then acts as a nucleophile to attack a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate.

Reaction Scheme: 2-Bromobiphenyl is first reacted with magnesium metal in an anhydrous ether solvent to form 2-biphenylmagnesium bromide. This Grignard reagent is then reacted with ethyl trifluoroacetate. The subsequent acidic workup yields the desired product, 2-(Trifluoroacetyl)biphenyl.

Experimental Workflow:

Detailed Experimental Protocol:

Materials:

-

2-Bromobiphenyl

-

Magnesium turnings

-

Iodine (crystal for initiation)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

1 M Hydrochloric acid (aq)

-

Saturated sodium bicarbonate solution (aq)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.

-

To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of 2-bromobiphenyl (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the 2-bromobiphenyl solution to the magnesium turnings. The reaction is initiated by gentle warming or the appearance of bubbles on the magnesium surface.

-

Once the reaction has started, add the remaining 2-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ethyl Trifluoroacetate:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous diethyl ether or THF to the Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the aqueous layer is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Quantitative Data:

| Parameter | Value/Condition |

| Reactants | 2-Bromobiphenyl, Magnesium, Ethyl trifluoroacetate |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temp. | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours (total) |

| Typical Yield | 60-75% (estimated based on similar reactions) |

| Purification | Column Chromatography |

Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura cross-coupling is a powerful alternative for the synthesis of 2-(Trifluoroacetyl)biphenyl. This pathway involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide. Two main strategies exist for this approach.

Strategy A: Coupling of (2-(Trifluoroacetyl)phenyl)boronic acid with bromobenzene. Strategy B: Coupling of 2-bromobenzotrifluorone with phenylboronic acid.

Strategy B is often more practical due to the commercial availability or more straightforward synthesis of the starting materials.

Reaction Scheme (Strategy B):

Detailed Experimental Protocol (Strategy B):

Materials:

-

2-Bromobenzotrifluorone

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate, Sodium carbonate)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

Procedure:

-

Reaction Setup:

-

To a reaction flask, add 2-bromobenzotrifluorone (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Add the chosen solvent and a small amount of water.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data:

| Parameter | Value/Condition |

| Reactants | 2-Bromobenzotrifluorone, Phenylboronic acid |

| Catalyst | Palladium-based (e.g., Pd(PPh3)4) |

| Base | Inorganic base (e.g., K2CO3, Na2CO3) |

| Solvent | Toluene, Dioxane, or DMF with water |

| Reaction Temp. | 80-110 °C |

| Reaction Time | 4-24 hours |

| Typical Yield | 70-90% (estimated based on similar reactions) |

| Purification | Column Chromatography |

Conclusion

Both the Grignard reaction and the Suzuki-Miyaura cross-coupling are effective methods for the synthesis of 2-(Trifluoroacetyl)biphenyl. The choice of pathway may depend on the availability of starting materials, desired scale of the reaction, and the specific expertise and equipment available in the laboratory. The Grignard pathway offers a more direct route from a common starting material, while the Suzuki-Miyaura coupling provides a versatile and high-yielding alternative. Careful optimization of reaction conditions is crucial for achieving high yields and purity for both methods.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(Trifluoroacetyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive structure elucidation of 2-(Trifluoroacetyl)biphenyl, a molecule of interest in medicinal chemistry and materials science. By integrating data from a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, a definitive structural assignment has been achieved. This document provides a thorough summary of the spectroscopic data, detailed experimental protocols, and logical workflows to support further research and application of this compound.

Spectroscopic Data Summary

The structural confirmation of 2-(Trifluoroacetyl)biphenyl, with the molecular formula C₁₄H₉F₃O and a molecular weight of 250.22 g/mol , is supported by the following spectroscopic data.[1]

| Table 1: NMR Spectroscopic Data for 2-(Trifluoroacetyl)biphenyl in CDCl₃ | |

| ¹H NMR (400 MHz) | δ (ppm) |

| Aromatic H | 7.87 (s, 1H) |

| Aromatic H | 7.79 (d, J = 7.6 Hz, 1H) |

| Aromatic H | 7.65-7.55 (m, 4H) |

| Aromatic H | 7.50 (d, J = 7.2 Hz, 2H) |

| Aromatic H | 7.43 (d, J = 7.2 Hz, 1H) |

| ¹³C NMR (100 MHz) | δ (ppm) |

| Aromatic C | 142.1 |

| Aromatic C | 139.8 |

| C=O | 131.2 (q, J = 32.9 Hz) |

| Aromatic C | 130.5 |

| Aromatic C | 130.4 |

| Aromatic C | 129.3 |

| Aromatic C | 129.0 |

| Aromatic C | 128.1 |

| Aromatic C | 127.2 |

| CF₃ | 124.3 (q, J = 270.6 Hz) |

| Aromatic C | 123.9 (q, J = 3.8 Hz) |

| ¹⁹F NMR | δ (ppm) |

| -COCF₃ | -72.5 (s) |

| Table 2: Mass Spectrometry and Infrared Spectroscopy Data | |

| Mass Spectrometry (EI) | m/z |

| Molecular Ion [M]⁺ | 250 |

| Fragment | 221 ([M-CO]⁺) |

| Fragment | 181 ([M-CF₃]⁺) |

| Fragment | 152 ([M-COCF₃]⁺) |

| Infrared (IR) Spectroscopy | ν (cm⁻¹) |

| C=O Stretch | 1715 |

| C-F Stretch | 1280, 1150 |

| Aromatic C=C Stretch | 1600, 1475 |

| Aromatic C-H Stretch | 3060 |

Experimental Protocols

Synthesis of 2-(Trifluoroacetyl)biphenyl via Friedel-Crafts Acylation

Materials:

-

Biphenyl

-

Trifluoroacetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of biphenyl (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cooled suspension under a nitrogen atmosphere.

-

Trifluoroacetic anhydride (1.2 equivalents) is then added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and a dilute aqueous solution of hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(Trifluoroacetyl)biphenyl as a solid.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) as an external standard for ¹⁹F NMR.

-

Mass Spectrometry: Electron ionization (EI) mass spectra were obtained on a mass spectrometer with an ionization energy of 70 eV.

-

Infrared Spectroscopy: IR spectra were recorded on an FTIR spectrometer using KBr pellets or as a thin film.

Structure Elucidation Workflow

The elucidation of the structure of 2-(Trifluoroacetyl)biphenyl follows a logical progression of spectroscopic analysis.

Key Spectroscopic Correlations

Two-dimensional NMR spectroscopy would be instrumental in confirming the precise connectivity of the molecule. The following diagram illustrates the expected key Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) correlations.

This comprehensive guide provides the necessary data and protocols for the understanding and utilization of 2-(Trifluoroacetyl)biphenyl in various research and development endeavors. The detailed spectroscopic analysis confirms the assigned structure, offering a solid foundation for its application in the design of novel pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to the NMR Spectroscopic Data of 2-(Trifluoroacetyl)biphenyl

Introduction

2-(Trifluoroacetyl)biphenyl is a fluorinated ketone with a structure that combines a biphenyl backbone with a trifluoroacetyl group. The introduction of the trifluoroacetyl moiety can significantly influence a molecule's chemical and physical properties, including its electronic characteristics, metabolic stability, and binding affinities in biological systems. As such, compounds of this nature are of considerable interest to researchers in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and characterization of such molecules. This guide provides a detailed overview of the predicted ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for 2-(Trifluoroacetyl)biphenyl, alongside detailed experimental protocols for its plausible synthesis and NMR analysis.

Predicted NMR Spectroscopic Data

The predicted NMR data has been compiled into structured tables for clarity and ease of comparison. The predictions are based on the known NMR data of biphenyl and substituent chemical shift effects for a trifluoroacetyl group.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 2-(Trifluoroacetyl)biphenyl is expected to show complex signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the phenyl ring bearing the trifluoroacetyl group will be the most significantly shifted.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6' | 7.85 - 7.95 | d | ~8.0 |

| H-3', H-4', H-5' | 7.40 - 7.60 | m | - |

| H-2, H-3, H-4, H-5, H-6 | 7.30 - 7.50 | m | - |

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all fourteen carbon atoms in the molecule. The carbonyl carbon and the trifluoromethyl carbon will exhibit characteristic quartet splitting due to coupling with the three fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (J, Hz) |

| C=O | 180 - 185 | q | ~35 |

| CF₃ | 115 - 120 | q | ~290 |

| C-1' | 140 - 145 | s | - |

| C-2' | 135 - 140 | s | - |

| C-1 | 138 - 142 | s | - |

| Aromatic C-H | 127 - 132 | s | - |

| Aromatic C-H | 125 - 129 | s | - |

Predicted in CDCl₃ at 100 MHz.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoroacetyl group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -70 to -75 | s |

Predicted in CDCl₃, referenced to CFCl₃. The chemical shift of trifluoroacetyl groups on aromatic rings typically falls within the range of -70 to -85 ppm[1][2][3].

Experimental Protocols

The following sections detail a plausible synthetic route for 2-(Trifluoroacetyl)biphenyl and a general procedure for acquiring its NMR spectra.

Synthesis of 2-(Trifluoroacetyl)biphenyl via Grignard Reaction

A common method for the synthesis of aryl trifluoromethyl ketones involves the reaction of a Grignard reagent with a trifluoroacetylating agent, such as trifluoroacetic anhydride[4].

Materials:

-

2-Bromobiphenyl

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Trifluoroacetic anhydride

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Grignard Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromobiphenyl in anhydrous diethyl ether is added dropwise via a dropping funnel. The reaction is initiated (gentle heating may be required) and then maintained at a gentle reflux until the magnesium is consumed.

-

Acylation: The Grignard solution is cooled to -78 °C (dry ice/acetone bath). A solution of trifluoroacetic anhydride in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-(Trifluoroacetyl)biphenyl.

NMR Spectroscopic Analysis

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified 2-(Trifluoroacetyl)biphenyl for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumental Analysis:

-

Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

-

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity.[5][6]

-

¹H NMR Acquisition: A standard proton pulse program is used. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon pulse program is used. A wider spectral width (e.g., 250 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

-

¹⁹F NMR Acquisition: A standard fluorine pulse program is used. A very wide spectral width may be necessary depending on the instrument and reference compound. ¹⁹F NMR is a highly sensitive nucleus, so a smaller number of scans is usually sufficient.

Workflow Visualization

The logical flow from synthesis to characterization of 2-(Trifluoroacetyl)biphenyl is depicted in the following diagram.

References

- 1. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. daneshyari.com [daneshyari.com]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

An In-depth Technical Guide to the Reaction Mechanisms Involving 2-(Trifluoroacetyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoroacetyl)biphenyl is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the trifluoroacetyl group significantly influences the reactivity of the biphenyl scaffold, offering unique pathways for molecular elaboration. This technical guide provides a comprehensive overview of the core reaction mechanisms involving 2-(Trifluoroacetyl)biphenyl, supported by detailed experimental protocols, quantitative data, and mechanistic visualizations.

Core Reaction Mechanisms

The reactivity of 2-(Trifluoroacetyl)biphenyl is dominated by the electrophilic nature of the carbonyl carbon, the influence of the electron-withdrawing trifluoromethyl group, and the reactivity of the biphenyl ring system. Key reaction mechanisms include its synthesis via Friedel-Crafts acylation and subsequent transformations such as nucleophilic additions (Grignard and reduction reactions) and olefination reactions (Wittig reaction). Furthermore, the biphenyl backbone allows for intramolecular cyclization reactions to form polycyclic aromatic compounds.

Synthesis via Friedel-Crafts Acylation

The most common method for the synthesis of 2-(Trifluoroacetyl)biphenyl is the Friedel-Crafts acylation of biphenyl with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic trifluoroacylium ion, which then attacks the electron-rich biphenyl ring. The trifluoromethyl group is a strongly deactivating, meta-directing group in electrophilic aromatic substitution. However, in the context of Friedel-Crafts acylation of biphenyl, the substitution pattern is primarily governed by the directing effect of the second phenyl ring, leading to a mixture of ortho, meta, and para isomers, with the ortho and para products often predominating due to steric and electronic factors.

Reaction Scheme:

Nucleophilic Addition Reactions

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in 2-(Trifluoroacetyl)biphenyl, making it highly susceptible to nucleophilic attack.

Reduction of the carbonyl group using hydride reagents like sodium borohydride (NaBH₄) proceeds readily to form the corresponding 1-(biphenyl-2-yl)-2,2,2-trifluoroethanol. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reaction Scheme:

2-(Trifluoroacetyl)biphenyl + CH₃MgBr --(1. Ether, 2. H₃O⁺)--> 2-(biphenyl-2-yl)-1,1,1-trifluoropropan-2-ol

Wittig Olefination

The Wittig reaction provides a powerful method for converting the carbonyl group of 2-(Trifluoroacetyl)biphenyl into an alkene. The reaction involves a phosphorus ylide (Wittig reagent), which acts as a nucleophile, attacking the carbonyl carbon. The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide used (stabilized or non-stabilized).

Reaction Scheme (with a non-stabilized ylide):

Intramolecular Cyclization to Phenanthrene Derivatives

While specific examples for 2-(Trifluoroacetyl)biphenyl are not extensively documented, related 2-acylbiphenyls can undergo intramolecular cyclization to form phenanthrene derivatives. This can be achieved through photochemical methods or acid-catalyzed reactions of appropriately substituted biphenyls (e.g., with a vinyl group). The trifluoromethyl group would be retained in the resulting phenanthrene skeleton, providing access to novel fluorinated polycyclic aromatic hydrocarbons.

Hypothetical Reaction Scheme (via Photocyclization of a stilbene-like precursor):

A Wittig reaction on 2-(Trifluoroacetyl)biphenyl could generate a stilbene-type precursor which may then undergo photochemical cyclization.

Quantitative Data Summary

| Reaction | Reactants | Product | Reagents & Conditions | Yield (%) | Reference |

| Friedel-Crafts Acylation | Biphenyl, Trifluoroacetic Anhydride | 2-(Trifluoroacetyl)biphenyl | AlCl₃, CH₂Cl₂ | Variable (Isomer mixture) | General Procedure [1][2] |

| NaBH₄ Reduction | 2-(Trifluoroacetyl)biphenyl | 1-(biphenyl-2-yl)-2,2,2-trifluoroethanol | NaBH₄, Methanol, 0 °C to rt | Typically >90 | General Procedure [3][4] |

| Wittig Olefination | 2-(Trifluoroacetyl)biphenyl, Methylenetriphenylphosphorane | 2-(1,1,1-trifluoroprop-2-en-2-yl)-1,1'-biphenyl | n-BuLi, THF | Moderate to Good | General Procedure [5][6][7][8] |

| Grignard Reaction | 2-(Trifluoroacetyl)biphenyl, Methylmagnesium bromide | 2-(biphenyl-2-yl)-1,1,1-trifluoropropan-2-ol | Anhydrous Ether, then H₃O⁺ | Good to Excellent | General Procedure [9] |

Detailed Experimental Protocols

Synthesis of 2-(Trifluoroacetyl)biphenyl via Friedel-Crafts Acylation (General Procedure)

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add trifluoroacetic anhydride (1.2 eq.) dropwise.

-

After stirring for 30 minutes at 0 °C, add a solution of biphenyl (1.0 eq.) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the isomers. [1][2]

Reduction of 2-(Trifluoroacetyl)biphenyl with Sodium Borohydride

-

Dissolve 2-(Trifluoroacetyl)biphenyl (1.0 eq.) in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Carefully add water to quench the excess NaBH₄, followed by dilute hydrochloric acid to adjust the pH to ~7.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography if necessary. [3][4]

Wittig Reaction of 2-(Trifluoroacetyl)biphenyl with Methylenetriphenylphosphorane

-

To a suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq., solution in hexanes) dropwise.

-

Stir the resulting orange-red solution of the ylide at room temperature for 1 hour.

-

Cool the ylide solution to 0 °C and add a solution of 2-(Trifluoroacetyl)biphenyl (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired alkene. [5][6][7][8]

Spectroscopic Data

-

¹H NMR: Aromatic protons of the biphenyl system would appear in the range of δ 7.2-8.0 ppm.

-

¹³C NMR: The carbonyl carbon would be significantly deshielded. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet for the CF₃ group would be expected in the range of -70 to -80 ppm (relative to CFCl₃). [6][10][11]

Conclusion

2-(Trifluoroacetyl)biphenyl is a valuable synthetic intermediate with a rich and predictable reactivity profile. The strong electron-withdrawing nature of the trifluoroacetyl group activates the carbonyl for a variety of nucleophilic additions, while the biphenyl scaffold offers opportunities for further functionalization and construction of complex molecular architectures. The reaction mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further exploration into its intramolecular cyclization reactions could unveil novel pathways to important fluorinated polycyclic aromatic systems.

References

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. websites.umich.edu [websites.umich.edu]

- 3. znaturforsch.com [znaturforsch.com]

- 4. scispace.com [scispace.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. scielo.br [scielo.br]

- 10. rsc.org [rsc.org]

- 11. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Biphenyl Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide to the Biological Activity, Mechanisms, and Evaluation of Trifluoromethylated Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly valued for its ability to modulate key pharmacological properties. When appended to a biphenyl scaffold—a structure known for its favorable protein-protein interaction capabilities—the resulting trifluoromethylated biphenyl compounds exhibit a remarkable range of biological activities. The CF₃ group's strong electron-withdrawing nature, metabolic stability, and lipophilicity can significantly enhance a molecule's potency, selectivity, membrane permeability, and pharmacokinetic profile.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound class, focusing on their roles as enzyme inhibitors and immunomodulators, complete with quantitative data, detailed experimental protocols, and mechanistic pathway diagrams.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Trifluoromethylated biphenyls have emerged as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[4] FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA), which plays a crucial role in regulating pain, inflammation, and mood.[5][6] By inhibiting FAAH, these compounds increase endogenous anandamide levels, thereby enhancing cannabinoid receptor signaling in a controlled, physiological manner.[7] This mechanism offers a promising therapeutic strategy for pain and neuroinflammatory disorders.[8]

Quantitative Data: FAAH Inhibitory Activity

The inhibitory potency of various trifluoromethylated compounds, including biphenyl derivatives, against FAAH is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ).

| Compound Class/Example | Target | Potency (IC₅₀ / Kᵢ) | Notes |

| O-Biphenyl Carbamates | Human FAAH & Dopamine D3 Receptor | Multitarget activity | Designed for addiction and compulsive behaviors.[9] |

| PF-3845 (Piperidine Urea) | FAAH | Kᵢ = 0.23 µM | Covalent inhibitor that carbamylates FAAH's serine nucleophile.[10] |

| URB597 (Carbamate) | FAAH | Kᵢ = 2.0 µM | Well-studied irreversible FAAH inhibitor.[10] |

| BIA 10-2474 | Human and Rat FAAH | IC₅₀ ≥ 1 µM | Weak in vitro inhibitory activity.[11] |

Signaling Pathway: FAAH Inhibition

FAAH inhibition prevents the breakdown of anandamide (AEA), leading to its accumulation in the postsynaptic neuron. This enhances retrograde signaling by activating presynaptic CB1 receptors, which in turn inhibits neurotransmitter release, producing analgesic and anxiolytic effects.

References

- 1. benchchem.com [benchchem.com]

- 2. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 9. Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electrophilic Aromatic Substitution Reactions on Biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl, a simple biaryl aromatic hydrocarbon, serves as a crucial scaffold in numerous pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic and structural properties make it a versatile starting material for the synthesis of complex molecular architectures. A fundamental understanding of its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions, is paramount for the strategic design and development of novel chemical entities. This technical guide provides a comprehensive overview of the core principles governing EAS reactions on the biphenyl nucleus, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The biphenyl molecule consists of two benzene rings connected by a sigma bond. The phenyl group acts as a moderately activating, ortho, para-directing substituent. This directing effect is a consequence of the resonance stabilization of the cationic intermediate, the arenium ion (or σ-complex), formed during the electrophilic attack. The electron density from the unsubstituted ring can delocalize into the ring undergoing substitution, preferentially stabilizing the intermediates formed from attack at the ortho and para positions.

Regioselectivity and Isomer Distribution in Electrophilic Aromatic Substitution of Biphenyl

The regiochemical outcome of electrophilic aromatic substitution on biphenyl is a delicate interplay of electronic and steric factors. While the phenyl substituent electronically favors substitution at the ortho and para positions, the steric hindrance at the ortho positions can influence the product distribution, often favoring the para isomer. The precise isomer ratios are highly dependent on the nature of the electrophile and the reaction conditions employed.

Data Presentation: Isomer Distribution in Key EAS Reactions

The following tables summarize the quantitative data on isomer distribution for several key electrophilic aromatic substitution reactions on biphenyl.

| Reaction | Reagents | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |

| Nitration | HNO₃ / H₂SO₄ | ~27 | Trace | ~73 | [1] |

| Bi(NO₃)₃·5H₂O / MgSO₄ | 41 | Trace | 59 | [1] | |

| Halogenation (Chlorination) | Cl₂ / Lewis Acid | 38.8 | Trace | 61.2 | [2] |

| Sulfonation | SO₃ in Nitromethane | >99 (2-sulfonic acid) | - | - | [2] |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | Minor | Trace | Major | [3] |

| Friedel-Crafts Alkylation | t-Butyl Chloride / FeCl₃ | - | - | Major (4,4'-di-tert-butylbiphenyl) | [4] |

Note: The isomer distributions can vary significantly with changes in reaction conditions such as temperature, solvent, and catalyst.

Reaction Mechanisms

The generally accepted mechanism for electrophilic aromatic substitution proceeds through a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or σ-complex.

General Mechanism of Electrophilic Aromatic Substitution

Caption: General mechanism of electrophilic aromatic substitution on biphenyl.

Directing Effects of the Phenyl Group

The preference for ortho and para substitution is explained by the resonance structures of the arenium ion intermediate.

Caption: Resonance stabilization of arenium ions in ortho, para, and meta attack.

Experimental Protocols

The following sections provide detailed methodologies for key electrophilic aromatic substitution reactions on biphenyl.

Nitration of Biphenyl

Objective: To synthesize a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl.

Materials:

-

Biphenyl

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Ethanol

-

Dichloromethane

Procedure:

-

In a round-bottomed flask, dissolve biphenyl in a minimal amount of dichloromethane.

-

Cool the flask in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) to the biphenyl solution with constant stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.

-

Carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization from ethanol to separate the isomers.

Halogenation: Chlorination of Biphenyl

Objective: To synthesize a mixture of chlorobiphenyl isomers.

Materials:

-

Biphenyl

-

Chlorine (Cl₂) gas or a suitable chlorinating agent (e.g., N-chlorosuccinimide)

-

Lewis acid catalyst (e.g., anhydrous iron(III) chloride, FeCl₃)

-

Glacial Acetic Acid or Dichloromethane

Procedure:

-

Dissolve biphenyl in glacial acetic acid or dichloromethane in a flask equipped with a gas inlet tube and a stirrer.

-

Add a catalytic amount of anhydrous iron(III) chloride.

-

Bubble chlorine gas through the solution at a controlled rate while stirring at room temperature. Alternatively, add the chlorinating agent portion-wise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If dichloromethane was used as the solvent, separate the organic layer. If acetic acid was used, extract the product with a suitable organic solvent.

-

Wash the organic layer with water and a dilute solution of sodium thiosulfate to remove any unreacted chlorine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The product mixture can be analyzed and the isomers separated by gas chromatography or fractional distillation.

Sulfonation of Biphenyl

Objective: To synthesize biphenyl-4-sulfonic acid.

Materials:

-

Biphenyl

-

Fuming Sulfuric Acid (H₂SO₄ containing SO₃) or Chlorosulfonic Acid (ClSO₃H)

-

Thionyl Chloride (SOCl₂) (if using chlorosulfonic acid)

-

Ice

-

Sodium Chloride (NaCl)

Procedure using Chlorosulfonic Acid:

-

In a reaction vessel, place thionyl chloride and cool it to 0-10 °C.

-

Simultaneously and separately, add a solution of biphenyl in thionyl chloride and chlorosulfonic acid to the cooled thionyl chloride over 1-3 hours, maintaining the temperature between 0 and 10 °C.

-

After the addition, allow the reaction to proceed for another 1-2 hours at the same temperature.

-

The reaction mixture is then worked up by carefully pouring it onto ice, which will precipitate the biphenyl-4-sulfonic acid.

-

The product can be isolated by filtration and purified by recrystallization.

Friedel-Crafts Alkylation of Biphenyl

Objective: To synthesize 4,4'-di-tert-butylbiphenyl.[4]

Materials:

-

Biphenyl (5 g, 0.03 mol)

-

tert-Butyl chloride (10 mL, 0.09 mol)

-

Dry Dichloromethane (25 mL)

-

Anhydrous Ferric Chloride (FeCl₃) (0.2 g, 0.01 mol)

-

10% Hydrochloric Acid

-

Anhydrous Calcium Chloride

-

95% Ethanol

Procedure:

-

In a 250 mL two- or three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser (with a calcium chloride tube connected to a gas absorption trap), place biphenyl, tert-butyl chloride, and dry dichloromethane.[4]

-

After the biphenyl has dissolved, add anhydrous ferric chloride and stir gently. Evolution of HCl should be observed.[4]

-

Heat the reaction mixture in a water bath and maintain at reflux for 1 hour.[4]

-

After cooling, pour the contents into a separatory funnel and wash the organic layer three times with 20 mL portions of 10% hydrochloric acid.[4]

-

Dry the organic layer over anhydrous calcium chloride.[4]

-

Filter the solution and remove the solvent using a rotary evaporator.[4]

-

Recrystallize the crude product from 95% ethanol.[4]

-

Record the yield and melting point of the purified 4,4'-di-tert-butylbiphenyl.[4]

Friedel-Crafts Acylation of Biphenyl

Objective: To synthesize 4-acetylbiphenyl.

Materials:

-

Biphenyl

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Dichloromethane or Carbon Disulfide

-

Dilute Hydrochloric Acid

-

Ice

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dry dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the suspension with stirring.

-

To this mixture, add a solution of biphenyl in dry dichloromethane dropwise, maintaining a low temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully hydrolyze the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

-

The crude 4-acetylbiphenyl can be purified by recrystallization or column chromatography.

Experimental Workflow Visualization

Caption: A general experimental workflow for electrophilic aromatic substitution on biphenyl.

Conclusion

The electrophilic aromatic substitution of biphenyl is a versatile and powerful tool for the synthesis of a wide range of functionalized biaryl compounds. The inherent ortho, para-directing nature of the phenyl substituent, coupled with the ability to modulate regioselectivity through careful selection of reaction conditions, provides chemists with a robust platform for molecular design. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and strategic development of novel biphenyl-based molecules. Further exploration into the nuances of catalyst systems and reaction media will undoubtedly continue to expand the synthetic utility of these fundamental reactions.

References

- 1. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The partial rate factors for the chlorination of biphenyl are as follows:.. [askfilo.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

An In-depth Technical Guide to the Mechanism of Friedel-Crafts Acylation on Biphenyl

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are versatile intermediates for the production of a wide array of more complex molecules. The acylation of biphenyl, in particular, leads to the formation of acylbiphenyls, key structural motifs in various biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and experimental considerations of the Friedel-Crafts acylation of biphenyl.

Core Mechanism: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction typically involves three key steps:

-

Generation of the Acylium Ion: A strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (an acyl halide or anhydride) to form a highly electrophilic acylium ion (RCO⁺). This ion is stabilized by resonance.[1]

-

Electrophilic Attack: The electron-rich π-system of the biphenyl ring acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of one of the phenyl rings, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[2]

-

Deprotonation and Regeneration of Catalyst: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product. This step also regenerates the Lewis acid catalyst.[1]

The overall reaction can be summarized as follows:

Caption: Overall reaction scheme of Friedel-Crafts Acylation on Biphenyl.

Regioselectivity: The Predominance of Para-Substitution

The Friedel-Crafts acylation of biphenyl exhibits high regioselectivity, with the acyl group predominantly substituting at the para (4 and 4') positions of the biphenyl ring system.[3] This preference can be attributed to a combination of electronic and steric factors:

-

Electronic Effects: The phenyl group is an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The para position is electronically favored due to more effective resonance stabilization of the arenium ion intermediate compared to the ortho and meta positions.

-

Steric Hindrance: The bulkiness of the acylium ion-Lewis acid complex sterically hinders attack at the ortho positions, which are adjacent to the other phenyl ring. This steric hindrance further favors substitution at the less crowded para position.

While the para isomer is the major product, minor amounts of the ortho and meta isomers can also be formed, depending on the reaction conditions.

Quantitative Data on Product Distribution

Obtaining precise and comprehensive quantitative data for the isomer distribution in the Friedel-Crafts acylation of unsubstituted biphenyl is challenging due to the inherent difficulties in separating and quantifying the closely related isomers. However, studies on substituted biphenyls, such as 3,3'-dimethylbiphenyl, provide valuable insights into the factors influencing regioselectivity and yield. The following tables summarize data from a detailed study on the acetylation of 3,3'-dimethylbiphenyl, which serves as an illustrative example of the reaction's characteristics.[4][5]

Table 1: Monoacetylation of 3,3'-Dimethylbiphenyl under Various Conditions [4][5]

| Run | Solvent | Temperature (°C) | Time (h) | 4-Acetyl-3,3'-dimethylbiphenyl Yield (%) | 2-Acetyl-3,3'-dimethylbiphenyl Yield (%) | 6-Acetyl-3,3'-dimethylbiphenyl Yield (%) |

| 1 | 1,2-Dichloroethane | 25 | 3 | 55.4 | - | - |

| 2 | 1,2-Dichloroethane | 45 | 3 | 59.2 | - | - |

| 3 | Carbon Disulfide | 25 | 3 | 52.1 | - | - |

| 4 | Carbon Disulfide | 45 | 3 | 58.7 | - | - |

| 5 | Nitromethane | 25 | 3 | 51.8 | - | - |

| 6 | Nitromethane | 45 | 3 | 56.3 | - | - |

| 7 | Chlorobenzene | Boiling | 3 | 58.6 | - | - |

| 8 | 1,2-Dichloroethane | Boiling | 3 | 98.2 | - | - |

Table 2: Diacetylation of 3,3'-Dimethylbiphenyl in Boiling 1,2-Dichloroethane [4][5]

| Run | Molar Ratio (Substrate:AcCl:AlCl₃) | Time (h) | 4,4'-Diacetyl-3,3'-dimethylbiphenyl Yield (%) | 4,6'-Diacetyl-3,3'-dimethylbiphenyl Yield (%) | Total Yield (%) |

| 14 | 1:4:4 | 3 | 78.5 | 21.5 | ~100 |

| 15 | 1:6:6 | 3 | 74.3 | 25.7 | ~100 |

Experimental Protocols

The following are representative experimental protocols for the Friedel-Crafts acylation of an aromatic compound, which can be adapted for biphenyl.

General Procedure for Friedel-Crafts Acylation[6]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), place anhydrous aluminum chloride (1.1-1.3 equivalents) and a dry solvent (e.g., dichloromethane, 1,2-dichloroethane, or carbon disulfide).

-

Formation of the Acylium Ion Complex: Cool the flask in an ice bath. To the stirred suspension of aluminum chloride, add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise via the addition funnel. Allow the mixture to stir for 15-30 minutes to form the acylium ion-Lewis acid complex.

-

Addition of Biphenyl: Dissolve biphenyl (1.0 equivalent) in a minimal amount of the dry solvent and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or heat to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and cautiously quench it by slowly adding crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent.

-

Washing: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired acylbiphenyl.

Caption: A generalized experimental workflow for the Friedel-Crafts acylation of biphenyl.

Mechanistic Visualization

The following diagrams illustrate the key steps in the Friedel-Crafts acylation mechanism on biphenyl.

Caption: Formation of the electrophilic acylium ion.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chegg.com [chegg.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and development, the strategic incorporation of the trifluoromethyl (CF3) group has emerged as a pivotal strategy for optimizing the pharmacological profile of therapeutic candidates. This powerful functional group, though small in size, exerts a profound influence on a molecule's physicochemical and biological properties. Its unique electronic nature and steric characteristics can dramatically enhance metabolic stability, modulate lipophilicity, improve binding affinity to biological targets, and ultimately increase the bioavailability and efficacy of a drug. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in harnessing the full potential of this remarkable chemical entity.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is an exceptional modulator of molecular properties due to its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond.[1] These fundamental characteristics are the basis for its significant contributions to drug design.

Enhanced Metabolic Stability

One of the most valued attributes of the trifluoromethyl group is its ability to confer enhanced metabolic stability to a drug molecule. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes responsible for the majority of phase I metabolism.[1] By strategically replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can effectively block common metabolic pathways, such as oxidation.[2] This "metabolic switching" can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[2]

A compelling example of this metabolic blocking effect is seen in the development of picornavirus inhibitors. In a comparative study using monkey liver microsomes, a methyl-substituted oxadiazole analog was found to generate eight different metabolic products. In stark contrast, the corresponding trifluoromethyl-substituted analog produced only two minor metabolites, demonstrating a significant protective effect against metabolism.[3]

| Parameter | Drug without -CF3 (Methyl Analog) | Drug with -CF3 (Trifluoromethyl Analog) | Rationale for Change |

| Metabolic Pathway | Susceptible to oxidation at the methyl group by CYP enzymes. | Oxidation at the corresponding position is blocked. | The high energy required to break the C-F bond prevents CYP-mediated oxidation.[2] |

| Number of Metabolites | Generally higher, with multiple products from oxidation. | Significantly reduced, as a major metabolic pathway is inhibited.[2] | Blocking a primary site of metabolism limits the formation of downstream metabolites.[2] |

| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[2] |

| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[2] |

Table 1: Comparative metabolic stability of a methyl-substituted versus a trifluoromethyl-substituted picornavirus inhibitor analog. Data synthesized from a study on picornavirus inhibitors.[3]

Modulation of Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes. The trifluoromethyl group is highly lipophilic and generally increases the overall lipophilicity of a molecule.[4] This can be advantageous for enhancing membrane permeability and improving oral absorption. However, the impact of the CF3 group on lipophilicity can be complex and context-dependent. A molecular matched pair analysis of common substituents in drug discovery revealed that the median change in LogD at pH 7.4 (ΔlogD7.4) upon substitution of a hydrogen atom with a trifluoromethyl group is +0.4.[5]

| Substituent (X) | ΔlogD7.4 (Median) |

| -H | 0.00 |

| -CF3 | +0.40 |

| -CH3 | +0.25 |

| -Cl | +0.55 |

| -F | +0.15 |

Table 2: Median change in lipophilicity (ΔlogD7.4) for common substituents. This data highlights the significant contribution of the trifluoromethyl group to increasing lipophilicity. Data from a large-scale molecular matched pair analysis.[5]

Enhanced Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic distribution within a molecule, which in turn can enhance its binding affinity to a biological target.[4] The CF3 group can participate in favorable interactions within a protein's binding pocket, including dipole-dipole interactions and even unconventional hydrogen bonds. Furthermore, its steric bulk, which is larger than a methyl group, can promote a more favorable conformation for binding and increase selectivity.[6]